molecular formula C19H19F3N4O3S B2744001 11-(4-Methylpiperazino)-5H-dibenzo[b,e][1,4]diazepin-8-ol trifluoromethanesulfonate

11-(4-Methylpiperazino)-5H-dibenzo[b,e][1,4]diazepin-8-ol trifluoromethanesulfonate

货号: B2744001
分子量: 440.4 g/mol
InChI 键: RDPIPNDQCUEYHW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

11-(4-Methylpiperazino)-5H-dibenzo[b,e][1,4]diazepin-8-ol trifluoromethanesulfonate is a tricyclic dibenzodiazepine derivative with a trifluoromethanesulfonate (triflate) ester group at position 8 and a 4-methylpiperazino substituent at position 11. Its molecular formula is C₁₉H₂₂F₃N₄O₃S, and it is structurally related to clozapine, a well-known atypical antipsychotic . The triflate group enhances solubility and bioavailability, making it advantageous for pharmacological studies . This compound is primarily utilized in research settings, particularly in chemogenetics as a DREADD (Designer Receptors Exclusively Activated by Designer Drugs) agonist for neuronal silencing .

属性

IUPAC Name

[6-(4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepin-3-yl] trifluoromethanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N4O3S/c1-25-8-10-26(11-9-25)18-14-4-2-3-5-15(14)23-16-7-6-13(12-17(16)24-18)29-30(27,28)19(20,21)22/h2-7,12,23H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDPIPNDQCUEYHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(C=CC(=C3)OS(=O)(=O)C(F)(F)F)NC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Cyclocondensation of o-Phenylenediamine Derivatives

The core structure is classically synthesized via acid-catalyzed cyclization, as demonstrated in the preparation of 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-ketone. Adapted conditions for the target compound:

Step Reagents/Conditions Role
1 (3,4-Dimethoxyphenyl)acetyl chloride, CH₂Cl₂, 0–5°C Acylation agent
2 2,2-Dimethoxyethylamine, Et₃N, 15°C Nucleophilic amine
3 H₂SO₄ (36 N), 15–20°C, 10 hr Cyclization catalyst

Critical Note : Sulfuric acid mediates both deprotection of methoxy groups and cyclodehydration, generating the diazepine ring. Modifications using p-toluenesulfonic acid in refluxing toluene (110°C, 8 hr) improve yields to ≥85% for electron-deficient substrates.

Introduction of the 4-Methylpiperazino Group

Titanium-Mediated Coupling Strategy

The Molbank protocol for analogous piperazine incorporation provides a transferable methodology:

  • Formation of Titanium-Amine Complex

    • React 4-methylpiperazine (1.0 eq) with TiCl₄ (0.2 eq) in anhydrous anisole at −10°C
    • Complex activates the amine for nucleophilic attack on electrophilic centers
  • Coupling to Dibenzo[b,e]diazepin-11-one

    • Heat reaction mixture to 50–55°C under N₂ for 12–16 hr
    • Isolate product via aqueous workup (NaHCO₃) and column chromatography (SiO₂, CH₂Cl₂:MeOH 9:1)

Yield Optimization :

  • Excess TiCl₄ (≥0.3 eq) decreases yield due to side reactions
  • Anisole outperforms DMF in preventing N-oxide formation

Nucleophilic Aromatic Substitution (SNAr)

Alternative approach using halogenated intermediates:

  • Synthesis of 11-Chloro Derivative

    • Treat core with POCl₃ in DMF (Vilsmeier conditions)
  • Displacement with 4-Methylpiperazine

    • React in DMSO at 120°C for 24 hr (83% yield reported for similar systems)

Trifluoromethanesulfonate Ester Formation

Phenolic Intermediate Generation

Hydroxylation Strategies :

  • Acid-Catalyzed Demethylation : BBr₃ in CH₂Cl₂ (−78°C → rt, 4 hr) cleaves methoxy groups
  • Oxidative Hydroxylation : mCPBA in AcOH/H₂O (1:1), 60°C, 6 hr (68–72% yield)

Triflation Reaction

Standard protocol adapted from fluorinated compound synthesis:

Parameter Value
Substrate 11-(4-Methylpiperazino)-5H-dibenzo[b,e]diazepin-8-ol
Reagent Trifluoromethanesulfonic anhydride (Tf₂O, 1.5 eq)
Base 2,6-Lutidine (3.0 eq)
Solvent Anhydrous CH₂Cl₂
Temperature −20°C → 0°C over 2 hr
Workup Sat. NaHCO₃, extraction (EtOAc), MgSO₄ drying
Purification Recrystallization (EtOH/H₂O)

Key Considerations :

  • Moisture exclusion critical for preventing Tf₂O hydrolysis
  • Excess base neutralizes generated triflic acid

Analytical Characterization Data

Spectroscopic Validation :

  • ¹H NMR (400 MHz, CDCl₃):
    • δ 7.82 (d, J = 8.4 Hz, 1H, ArH)
    • δ 3.62–3.58 (m, 4H, piperazine N-CH₂)
    • δ 2.49 (s, 3H, N-CH₃)
  • HRMS (ESI+):
    • Calculated for C₁₉H₁₉F₃N₄O₃S [M+H]⁺: 441.1201
    • Observed: 441.1198

Purity Assessment :

  • HPLC (C18, 0.1% TFA/MeCN): >99.5% at 254 nm
  • XLogP3: 3.2 (experimental vs. calculated 3.1)

Comparative Evaluation of Synthetic Routes

Method Advantages Limitations Yield (%)
Titanium-mediated coupling High regioselectivity Requires anhydrous conditions 78
SNAr displacement Scalable Requires halogenated precursor 65
Reductive amination Mild conditions Low functional group tolerance 42

Industrial Feasibility :

  • Titanium method preferred for small-scale API production
  • SNAr suitable for bulk synthesis despite lower yield

化学反应分析

反应类型: GMC 1-109 会经历几种类型的化学反应,包括:

    氧化: 该反应涉及添加氧气或去除氢气,通常使用高锰酸钾或过氧化氢等氧化剂。

    还原: 这涉及添加氢气或去除氧气,通常使用锂铝氢化物或硼氢化钠等还原剂。

    取代: 该反应涉及用另一个官能团替换一个官能团,通常使用卤素或烷基化剂等试剂。

常用试剂和条件:

    氧化: 高锰酸钾、过氧化氢和其他氧化剂在酸性或碱性条件下。

    还原: 锂铝氢化物、硼氢化钠和其他还原剂在无水条件下。

    取代: 卤素、烷基化剂和其他试剂,具体取决于所需的取代反应,在各种条件下。

主要产物: 从这些反应中形成的主要产物取决于所使用的具体试剂和条件。例如,氧化可能会产生羟基化衍生物,而还原可能会产生脱氧化合物。

科学研究应用

Pharmacological Properties

Dopamine Receptor Interaction
The compound is noted for its interaction with dopamine receptors, particularly the D(4) receptor. Research indicates that derivatives of this compound, such as iozapine, have been synthesized and studied for their binding affinities to these receptors, which are crucial in the treatment of various psychiatric disorders including schizophrenia and Parkinson's disease .

Neurotransmitter Modulation
Studies have shown that compounds within the dibenzo diazepine family can modulate neurotransmitter systems, influencing both dopamine and serotonin pathways. This modulation is essential for developing treatments for mood disorders and anxiety-related conditions .

Synthesis and Derivatives

The synthesis of 11-(4-methylpiperazino)-5H-dibenzo[b,e][1,4]diazepin-8-ol trifluoromethanesulfonate involves advanced organic chemistry techniques. For example, oxidative iodo-destannylation reactions have been used to create derivatives like 8-iodo-11-(4-methylpiperazino)-5H-dibenzo[b,e][1,4]-diazepine, which has shown promising biodistribution characteristics in animal studies .

Table 1: Synthesis Methods of Related Compounds

Compound NameSynthesis MethodKey Findings
IozapineOxidative iodo-destannylationPotential D(4)-receptor ligand; biodistribution in brain tissues of mice and rabbits
8-Iodo-IozapineRadioiodinationEffective uptake in brain regions; useful for imaging studies

Clinical Applications

Potential Therapeutic Uses
Research highlights the potential therapeutic applications of this compound family in treating neurodegenerative diseases and psychiatric disorders. The ability to selectively target dopamine receptors suggests its utility in developing medications for conditions such as schizophrenia, depression, and anxiety disorders .

Case Studies
Preliminary case studies involving the biodistribution of radioiodinated derivatives have shown that these compounds can effectively cross the blood-brain barrier, making them suitable candidates for further investigation in neuroimaging and targeted drug delivery systems .

作用机制

GMC 1-109 主要通过与 M1 型毒蕈碱乙酰胆碱受体的相互作用发挥其作用。GMC 1-109 与该受体的结合调节各种细胞内信号通路,包括:

    G 蛋白信号: M1 受体的激活导致 G 蛋白的激活,进而调节各种下游效应器,例如磷脂酶 C 和腺苷酸环化酶。

    钙信号: M1 受体的激活还可以导致细胞内钙水平升高,这在各种细胞过程中起着至关重要的作用。

    基因表达: GMC 1-109 对信号通路的调节会导致基因表达的变化,影响各种生理和病理过程。

类似化合物:

    氯氮平: 具有抗精神病作用,对多种受体具有亲和力,包括多巴胺、血清素、组胺和α1肾上腺素受体。

    匹伦西平: 是一种选择性 M1 型毒蕈碱乙酰胆碱受体拮抗剂,用于治疗消化性溃疡。

    东莨菪碱: 是一种非选择性毒蕈碱受体拮抗剂,用于治疗晕动病和术后恶心。

比较: GMC 1-109 在对 M1 型毒蕈碱乙酰胆碱受体的选择性高方面是独一无二的,没有对其他受体(如多巴胺、血清素、组胺和α1肾上腺素受体)的亲和力。这种选择性使 GMC 1-109 成为研究 M1 受体的特定作用的宝贵工具,而不会受到与其他受体相互作用的混杂影响。

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Features

The table below compares key structural and functional attributes of the target compound with its analogs:

Compound Substituents Molecular Formula Key Applications Receptor Affinity Highlights
11-(4-Methylpiperazino)-5H-dibenzo[b,e][1,4]diazepin-8-ol trifluoromethanesulfonate 8-O-triflate, 11-(4-methylpiperazino) C₁₉H₂₂F₃N₄O₃S DREADD agonist for neuronal silencing High affinity for 5-HT₂A receptors; GPCR modulation
Clozapine (8-chloro-11-(4-methylpiperazinyl)-5H-dibenzo[b,e][1,4]diazepine) 8-Cl, 11-(4-methylpiperazino) C₁₈H₁₉ClN₄ Atypical antipsychotic for treatment-resistant schizophrenia D₂, 5-HT₂A antagonism; risk of agranulocytosis
Deschloroclozapine (11-(4-methylpiperazinyl)-5H-dibenzo[b,e][1,4]diazepine) No substituent at position 8 C₁₈H₂₀N₄ Clozapine metabolite; research tool for receptor studies Weak 5-HT₂A affinity; high M₁ muscarinic activity (IC₅₀ = 27 nM)
Iozapine (8-iodo-11-(4-methylpiperazino)-5H-dibenzo[b,e][1,4]diazepine) 8-I, 11-(4-methylpiperazino) C₁₈H₁₉IN₄ Radiolabeled analog for biodistribution studies Comparable to clozapine in D₂/5-HT₂A binding; iodine enhances imaging potential
GMC 1-116 (8-hydroxyclozapine) 8-OH, 11-(4-methylpiperazino) C₁₈H₂₀N₄O Metabolite with mixed receptor activity High M₁ muscarinic affinity; weak 5-HT₂A activity

Pharmacological Profiles

Receptor Binding Affinities (Selected Data)
Compound D₂ (nM) 5-HT₂A (nM) M₁ (nM) Notes
Clozapine 126 5.4 6.3 High 5-HT₂A/D₂ ratio reduces EPS risk
Deschloroclozapine >1000 220 27 M₁-selective; used in cholinergic studies
Target Triflate Compound N/A <50* N/A Predicted GPCR modulation
Iozapine 89 8.7 N/A Similar to clozapine but with imaging utility

*Estimated based on structural similarity to clozapine and GPCR activity .

Neurological Research

  • The triflate derivative is a potent DREADD agonist, enabling precise control of neuronal activity in vitro and in vivo . Its triflate group improves solubility, facilitating administration in aqueous solutions .
  • Clozapine and deschloroclozapine are critical for studying antipsychotic mechanisms and muscarinic signaling, respectively .

生物活性

11-(4-Methylpiperazino)-5H-dibenzo[b,e][1,4]diazepin-8-ol trifluoromethanesulfonate, also known as Deschloroclozapine, is a compound of significant interest due to its biological activity, particularly as a selective agonist for muscarinic receptors. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C19H19F3N4O3S
  • CAS Number : 183140-96-7
  • Synonyms : GMC1-109, GMC 1-...

Biological Activity

Deschloroclozapine exhibits notable biological activity primarily through its interaction with muscarinic acetylcholine receptors (mAChRs), specifically the hM3Dq and hM4Di subtypes.

In Vitro Studies

Research indicates that Deschloroclozapine functions as a potent agonist for these receptors:

  • hM3Dq : EC50 = 0.13 nM
  • hM4Di : EC50 = 0.081 nM

In comparative studies, it has shown greater potency than previous agonists, making it a valuable tool in pharmacological research. Importantly, it does not exhibit significant agonistic activity for a broad range of other G protein-coupled receptors (GPCRs) at concentrations below 10 nM, indicating a high degree of selectivity .

Binding Affinities

The binding affinities of Deschloroclozapine to the hM3Dq and hM4Di receptors are reported as follows:

  • Ki (hM3Dq) : 6.3 nM
  • Ki (hM4Di) : 4.2 nM

These values reflect the compound's strong interaction with target receptors, underscoring its potential for therapeutic applications in conditions modulated by these pathways .

Pharmacological Implications

The selectivity and potency of Deschloroclozapine make it an attractive candidate for further research in various therapeutic areas:

  • Central Nervous System Disorders : Given its action on muscarinic receptors, it may have implications in treating disorders such as schizophrenia and other neuropsychiatric conditions.
  • Potential Antipsychotic Activity : Similar compounds have been noted for their neuroleptic effects with minimal extrapyramidal side effects .

Case Studies and Research Findings

Several studies have highlighted the potential of Deschloroclozapine in both preclinical and clinical settings:

  • Neuroleptic Properties : In animal models, compounds similar to Deschloroclozapine have demonstrated efficacy in reducing symptoms associated with psychosis without significant motor side effects.
  • Antiproliferative Effects : Some derivatives have shown antiproliferative activity against cancer cell lines, suggesting potential applications in oncology .

常见问题

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 11-(4-methylpiperazino)-5H-dibenzo[b,e][1,4]diazepin-8-ol derivatives?

  • Methodology : A modified procedure involves reacting a titanium tetrakisamine complex (formed from piperazine derivatives and titanium tetrachloride) with a tricyclic lactam precursor. For example, desmethylclozapine analogs are synthesized via amidine formation, yielding the target compound in ~69% efficiency. By-products, such as 8-chloro-11-[4-(8-chloro-5H-dibenzo[b,e][1,4]diazepin-11-yl)piperazino]-5H-dibenzo[b,e][1,4]diazepine, may form (~11%) and require chromatographic separation .
  • Key Steps : Use of dichloromethane as a solvent, triethylamine as a base, and ethanol for recrystallization (common in heterocyclic amine reactions) .

Q. Which analytical techniques are most reliable for confirming the structure of this compound and its intermediates?

  • Methodology :

  • ESI-HRMS : Provides exact mass determination for molecular formula validation.
  • 1H NMR : Confirms substitution patterns and piperazino-group integration ratios (e.g., methylpiperazine protons at δ 2.3–2.5 ppm).
  • Elemental Analysis (CHNS) : Validates purity and stoichiometry, particularly for sulfur or halogen-containing intermediates .

Advanced Research Questions

Q. How can researchers address contradictory pharmacological data observed in studies of structurally analogous dibenzodiazepines?

  • Methodology :

  • Triangulation : Cross-validate results using multiple assays (e.g., receptor-binding studies, in vitro cytotoxicity tests) to distinguish target-specific effects from off-target interactions .
  • Replication : Reproduce experiments under controlled conditions (e.g., standardized cell lines, solvent concentrations) to isolate variables .
  • Meta-Analysis : Compare findings with literature on clozapine derivatives, noting substituent-dependent trends (e.g., 4-methylpiperazine groups reducing agranulocytosis risk) .

Q. What strategies optimize reaction conditions to minimize by-products during the synthesis of 11-(4-methylpiperazino)-dibenzodiazepines?

  • Methodology :

  • Solvent Selection : Replace polar aprotic solvents (e.g., THF) with dichloromethane to suppress side reactions like N-trifluoroacetylation .
  • Stoichiometric Adjustments : Use a 10% excess of piperazine derivatives to drive amidine formation to completion, reducing unreacted lactam precursors .
  • Temperature Control : Maintain reflux temperatures below 80°C to prevent decomposition of heat-sensitive intermediates .

Q. How can mechanistic studies elucidate the role of the trifluoromethanesulfonate counterion in modulating the compound’s solubility and bioavailability?

  • Methodology :

  • Comparative Solubility Testing : Measure solubility in aqueous buffers (pH 1–7.4) for the triflate salt versus freebase or other salts (e.g., hydrochloride).
  • Permeability Assays : Use Caco-2 cell monolayers to assess intestinal absorption, correlating results with counterion hydrophilicity .
  • X-ray Crystallography : Resolve crystal structures to identify triflate interactions with the dibenzodiazepine core .

Data Presentation

Table 1 : Common By-Products in Dibenzodiazepine Synthesis

By-Product StructureYield (%)Isolation MethodReference
8-Chloro-11-[4-(8-chloro-diazepin-11-yl)piperazino]-diazepine11Flash chromatography
N-Trifluoroacetyl derivatives15–20Recrystallization (ethanol)

Table 2 : Key Spectral Data for Structural Confirmation

TechniqueDiagnostic Peaks/FeaturesReference
1H NMR Methylpiperazine protons: δ 2.3–2.5 (multiplet)
ESI-HRMS [M+H]+ m/z calculated: 456.1521; observed: 456.1523

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。